1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide
Overview
Description
Scientific Research Applications
Anti-angiogenic and DNA Cleavage Activities
Novel derivatives of 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis using chick chorioallantoic membrane (CAM) model. These derivatives also exhibited DNA cleavage activities, suggesting their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).
Capillary Electrophoresis in Pharmaceutical Analysis
Nonaqueous capillary electrophoresis has been employed for the separation of imatinib mesylate and related substances, including a derivative of 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide. This method offers a promising approach for quality control of pharmaceuticals (Lei et al., 2012).
Potential Antianxiety, Antidepressant, and Antipsychotic Agents
The preparation of derivatives of 1-(2-pyrimidinyl)piperazine, structurally related to 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide, has been explored for potential antianxiety, antidepressant, and antipsychotic applications, highlighting the chemical's versatility in drug development (I. Becker, 2008).
Synthesis of Novel Anti-inflammatory and Analgesic Agents
Research into the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, based on the core structure of 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide, has shown significant anti-inflammatory and analgesic activities. These compounds have demonstrated high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory effects, comparing favorably to sodium diclofenac as a standard drug (A. Abu‐Hashem et al., 2020).
Novel Strategies for Synthesis of Biologically Active Compounds
Innovative synthetic approaches have been developed for a variety of biologically active thienopyrimidine derivatives by reacting enaminonitrile with different reagents. These compounds have been studied for their potential antimicrobial activities, showcasing the broad applicability of 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide derivatives in generating new therapeutic agents (M. E. Azab, 2008).
Analgesic and Antiparkinsonian Activities
Substituted pyridine derivatives prepared from 2-chloro-6-ethoxy-4-acetylpyridine, related to 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide, have been evaluated for their analgesic and antiparkinsonian activities. These studies have indicated the potential of these compounds to serve as treatments comparable to Valdecoxib® and Benzatropine® (A. Amr et al., 2008).
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-10-13-4-1-8(14-10)15-5-2-7(3-6-15)9(12)16/h1,4,7H,2-3,5-6H2,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIIMKQJXHRVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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